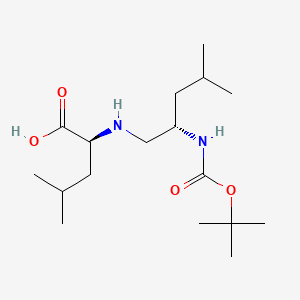

Boc-Leu-psi(CH2NH)Leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-Leu-psi(CH2NH)Leu-OH is a synthetic peptide derivative of Leucine enkephalin, an endogenous opioid peptide that plays a crucial role in pain management and mood regulation. This compound has garnered significant attention in medical research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Leu-psi(CH2NH)Leu-OH typically involves the following steps:

Protection of Amino Groups: The amino groups of the leucine residues are protected using tert-butyloxycarbonyl (Boc) groups.

Formation of the Psi Bond: The psi (CH2NH) bond is introduced between the leucine residues through a reductive amination reaction.

Coupling Reaction: The protected leucine residues are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Deprotection: The Boc protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Leu-psi(CH2NH)Leu-OH undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the psi (CH2NH) bond.

Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Reagents such as trifluoroacetic acid (TFA) for Boc group removal.

Major Products Formed

Hydrolysis: Leucine residues and smaller peptide fragments.

Oxidation: Oxidized derivatives of the peptide.

Substitution: Deprotected or functionalized peptide derivatives.

Wissenschaftliche Forschungsanwendungen

Boc-Leu-psi(CH2NH)Leu-OH has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide bond formation and stability.

Biology: Investigated for its role in modulating biological processes such as pain signaling and mood regulation.

Medicine: Explored for its potential therapeutic applications in pain management and mood disorders.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques

Wirkmechanismus

The mechanism of action of Boc-Leu-psi(CH2NH)Leu-OH involves its interaction with opioid receptors in the nervous system. The compound mimics the activity of endogenous opioid peptides, binding to these receptors and modulating pain and mood signaling pathways. This interaction leads to the activation of downstream signaling cascades that result in analgesic and mood-regulating effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Leucine enkephalin: The parent compound from which Boc-Leu-psi(CH2NH)Leu-OH is derived.

Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH: Another synthetic peptide with a similar psi bond structure.

Uniqueness

This compound is unique due to its specific psi (CH2NH) bond, which imparts distinct chemical and biological properties. This bond enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.

Biologische Aktivität

Boc-Leu-psi(CH2NH)Leu-OH is a synthetic compound notable for its unique structural features, including a tert-butyloxycarbonyl (Boc) protecting group and a psi (CH2NH) linkage between leucine residues. This compound has garnered attention in biological research due to its potential applications in modulating various biological processes, particularly in pain signaling and mood regulation.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H34N2O4, with a molecular weight of approximately 334.48 g/mol. The synthesis involves several key steps:

- Protection of Amino Groups : The amino groups of leucine are protected using Boc groups.

- Formation of Psi Bond : A psi (CH2NH) bond is introduced through reductive amination.

- Coupling Reaction : The protected leucine residues are coupled using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Deprotection : The Boc groups are removed under acidic conditions to yield the final product.

Table 1: Summary of Synthesis Steps

| Step | Description |

|---|---|

| Protection | Use of Boc groups to protect amino groups |

| Psi Bond Formation | Reductive amination to introduce CH2NH linkage |

| Coupling Reaction | Peptide coupling with DCC |

| Deprotection | Removal of Boc groups under acidic conditions |

This compound exhibits biological activity primarily through its interaction with opioid receptors in the nervous system. By mimicking endogenous opioid peptides, it binds to these receptors, modulating pain and mood signaling pathways. This interaction activates downstream signaling cascades, leading to analgesic and mood-regulating effects.

Case Studies and Research Findings

- Pain Modulation : Research indicates that this compound can significantly reduce pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.

- Mood Regulation : Studies have demonstrated that this compound may influence mood regulation through its action on neurotransmitter systems, particularly those involving serotonin and dopamine .

- Comparative Studies : In comparative studies with other peptide analogs, this compound showed enhanced stability and bioactivity, making it a candidate for further development in peptide-based therapies .

Table 2: Summary of Biological Activities

Applications in Research and Medicine

This compound has diverse applications in both research and clinical settings:

- Peptide Synthesis : It serves as a model compound for studying peptide bond formation and stability.

- Therapeutic Development : Potential applications in developing drugs for pain management and mood disorders.

- Analytical Techniques : Utilized as a reference compound in various analytical techniques within proteomics.

Eigenschaften

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGKJRVDWFEBEO-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.